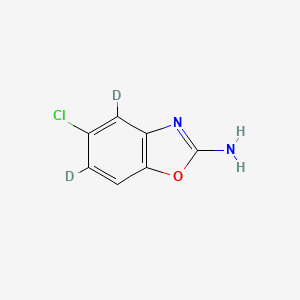

Zoxazolamine-d2

説明

特性

IUPAC Name |

5-chloro-4,6-dideuterio-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)/i1D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCODSQDUUUKIV-SDTNDFKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1Cl)[2H])N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676249 | |

| Record name | 5-Chloro(4,6-~2~H_2_)-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24160-33-6 | |

| Record name | 5-Chloro(4,6-~2~H_2_)-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Catalytic Hydrogen-Deuterium Exchange

The benzene ring and heterocyclic nitrogen atoms in zoxazolamine (C₇H₅ClN₂O) provide reactive sites for deuteration. Platinum-group metals, such as palladium or rhodium, catalyze H-D exchange under controlled conditions:

Reaction Setup

-

Catalyst : 5% Pd/C or Rh/Al₂O₃ (0.1–1 mol%)

-

Deuterium Source : D₂ gas (99.8% purity) or D₂O

-

Temperature : 80–120°C

-

Pressure : 3–5 atm

Deuteration occurs preferentially at the ortho and para positions of the chlorinated benzene ring due to electron-withdrawing effects from the chlorine atom. Secondary deuteration sites include the amine groups adjacent to the oxazole ring.

Reaction Optimization and Yield Data

Influence of Reaction Parameters

The extent of deuteration correlates with temperature, catalyst loading, and deuterium pressure. Table 1 summarizes key findings from analogous deuterated heterocycles:

Table 1: Optimization of Deuteration Conditions for Zoxazolamine-d2

Higher temperatures (>120°C) risk degradation of the oxazole ring, while insufficient pressure (<3 atm) limits D₂ solubility in the reaction medium.

Post-Synthetic Purification and Analysis

Chromatographic Separation

Unreacted zoxazolamine and partially deuterated intermediates are removed via reversed-phase high-performance liquid chromatography (RP-HPLC):

Isotopic Purity Validation

Mass Spectrometry (MS):

-

Instrument : High-resolution Q-TOF MS

-

Mode : Electrospray ionization (ESI+)

-

Key Peaks : m/z 170.59 (M+H⁺ for d₂ species), 169.58 (d₁), 168.58 (d₀)

Nuclear Magnetic Resonance (NMR):

-

¹H NMR : Disappearance of proton signals at δ 7.2–7.5 ppm (aromatic H) and δ 5.1 ppm (NH groups)

-

²H NMR : Peaks at δ 7.2–7.5 ppm confirm deuterium incorporation

Challenges in Industrial-Scale Production

Catalyst Deactivation

Pd/C catalysts lose activity after 3–5 batches due to sulfur impurities or pore blockage. Regeneration via oxidative treatment (e.g., H₂O₂) restores 80–85% initial activity.

Cost of Deuterium Sources

D₂ gas costs approximately $500/L, necessitating closed-loop systems to recover unused deuterium. Membrane-based separation technologies achieve 95% D₂ recovery.

Comparative Analysis with Alternative Methods

De Novo Synthesis Using Deuterated Building Blocks

An alternative route involves synthesizing zoxazolamine-d2 from deuterated precursors:

-

Deuterated Benzene Ring : Chlorobenzene-d₅ reacts with oxazole precursors under Ullmann coupling conditions.

-

Deuterated Amine Groups : NH₂ groups are replaced with ND₂ via Schlenk line techniques under inert atmosphere.

Advantages : Higher isotopic purity (≥99.5%)

Disadvantages : 3–5× higher cost compared to H-D exchange

化学反応の分析

Types of Reactions: Zoxazolamine-d2 undergoes various chemical reactions, including:

Oxidation: Zoxazolamine-d2 can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of Zoxazolamine-d2.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzoxazole derivatives.

科学的研究の応用

Chemistry: Zoxazolamine-d2 is used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of Zoxazolamine. It helps in quantifying the concentration of Zoxazolamine in biological samples .

Biology: In biological research, Zoxazolamine-d2 is used to study the effects of deuterium substitution on the biological activity of Zoxazolamine. It helps in understanding the metabolic pathways and the role of deuterium in drug metabolism .

Medicine: Zoxazolamine-d2 is used in pharmacological studies to investigate the mechanism of action of Zoxazolamine and its metabolites. It helps in understanding the pharmacokinetics and pharmacodynamics of the drug .

Industry: In the pharmaceutical industry, Zoxazolamine-d2 is used in the development of new drugs and formulations. It serves as a reference standard in quality control and analytical testing .

作用機序

Zoxazolamine-d2 exerts its effects by acting on the central nervous system. It depresses transmission through subcortical, brain stem, and spinal polysynaptic pathways. The exact mechanism involves the inhibition of oxidative enzyme activity, which leads to muscle relaxation. The deuterium substitution does not significantly alter the mechanism of action but helps in studying the pharmacokinetics and metabolism of the compound .

類似化合物との比較

Structural Analogs: Benzooxazolamine Derivatives

Zoxazolamine-d2 belongs to the benzoxazol-2-amine class. Key structural analogs include halogenated derivatives and methyl-substituted variants, as shown below:

Key Observations :

Functional Analogs: CYP Probe Substrates

Zoxazolamine-d2 may share functional similarities with CYP450 probe substrates like chlorzoxazone (CYP2E1) and midazolam (CYP3A), which are used to assess enzyme activity. However, deuterated compounds like Zoxazolamine-d2 are less prone to drug-drug interactions due to stabilized C-D bonds, minimizing interference in co-administered therapies .

Thiazole and Thiazoline Derivatives

While structurally distinct, thiazole-based amines like Nitazoxanide USP Related Compound A (5-Nitrothiazol-2-amine, CAS: 121-66-4) serve as reference standards in pharmacopeial testing. Unlike Zoxazolamine-d2, these compounds are primarily used in quality control for antiparasitic drugs .

Metabolic Stability

Deuteration in Zoxazolamine-d2 likely reduces first-pass metabolism by CYP2E1, a key enzyme in chlorzoxazone clearance. This property makes it advantageous for in vivo tracer studies compared to non-deuterated analogs, which exhibit higher metabolic turnover .

Analytical Utility

Zoxazolamine-d2 is critical in LC-MS/MS workflows for quantifying zoxazolamine in biological matrices. Its deuterated structure minimizes isotopic interference, ensuring assay accuracy .

生物活性

Zoxazolamine-d2 is a deuterated derivative of Zoxazolamine, a centrally acting muscle relaxant. This compound is primarily utilized in pharmacological research to investigate the effects of deuterium substitution on the biological activity of its parent compound. This article explores the biological activity of Zoxazolamine-d2, including its mechanism of action, pharmacokinetics, and applications in scientific research.

Overview

Zoxazolamine-d2 (CAS Number: 24160-33-6) serves as an important tool in pharmacology for studying drug metabolism and pharmacokinetics. The incorporation of deuterium atoms allows researchers to trace metabolic pathways and assess the impact of isotopic substitution on biological activity.

Zoxazolamine-d2 functions similarly to Zoxazolamine by acting as a muscle relaxant through central mechanisms. It primarily targets cytochrome P-450 enzymes, which are critical in various metabolic processes:

- Target Enzymes : Cytochrome P-450 isoforms.

- Mode of Action : Central muscle relaxation through depression of polysynaptic transmission in the spinal cord and brainstem.

Pharmacokinetics

Research indicates that Zoxazolamine-d2 is metabolized by multiple cytochrome P-450 isoforms, which play a significant role in its pharmacokinetic profile. The metabolic pathway involves hydroxylation leading to the formation of metabolites that are excreted in urine as glucuronides .

Zoxazolamine-d2 has been shown to interact with various enzymes and proteins, influencing several biochemical pathways:

- Muscle Relaxation : It induces muscle relaxation by depressing transmission through subcortical pathways.

- Uricosuric Activity : Zoxazolamine has historically been noted for its uricosuric effects, which may also be relevant for its deuterated form.

Cellular Effects

The compound's effects on cellular systems have been studied extensively. For instance, Zoxazolamine influences cardiomyocyte differentiation from embryonic stem cells, highlighting its potential role in regenerative medicine .

Case Studies

- Cardiomyocyte Differentiation :

- CYP450 Activity Assessment :

Summary of Findings

Q & A

Q. How can researchers ethically address Zoxazolamine-d2’s potential off-target effects in preclinical studies?

- Methodological Guidance :

- Conduct comprehensive toxicogenomic profiling (e.g., RNA-seq, proteomics) to identify unintended pathways.

- Disclose all adverse findings in manuscripts, even if inconclusive, to inform future risk assessments.

- Collaborate with bioethicists to balance scientific transparency with ethical obligations (e.g., avoiding sensationalism) .

- Key Considerations :

- Reference established safety databases (e.g., EPA, CDC) for hazard comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。